

A Comprehensive Technical Guide to the Physicochemical Properties of Vitamin B6 Dipalmitate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 Dipalmitate, the diester of pyridoxine (Vitamin B6) and palmitic acid, is a lipophilic derivative of Vitamin B6. This modification from the hydrophilic nature of its parent compound enhances its stability and improves its penetration through biological membranes, particularly the skin.[1] Consequently, Vitamin B6 Dipalmitate has garnered significant interest in the pharmaceutical and cosmetic industries for its potential therapeutic applications in dermatology, including the management of acne, skin roughness, and seborrheic dermatitis.[2] This technical guide provides an in-depth overview of the core physicochemical properties of Vitamin B6 Dipalmitate, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Physicochemical Properties

The key physicochemical properties of Vitamin B6 Dipalmitate are summarized in the tables below. This data is crucial for formulation development, stability assessment, and understanding its biological behavior.

General and Physical Properties



Property	Value	Reference
Appearance	White or similar to white crystalline powder	[2]
Odor	Odorless	[2]
Melting Point	87-91°C	[3]
Boiling Point	716.9 ± 55.0 °C (Predicted)	
Density	0.971 ± 0.06 g/cm ³ (Predicted)	_

Chemical and Molecular Properties

Property	Value	Reference
Molecular Formula	C40H71NO5	[4]
Molecular Weight	646.0 g/mol	[4]
IUPAC Name	(4- ((hexadecanoyloxy)methyl)-5- hydroxy-6-methylpyridin-3- yl)methyl hexadecanoate	[4]
CAS Number	635-38-1	[4]

Solubility Profile

Solvent	Solubility	Reference
Water	Insoluble (Predicted: 1.843e- 011 mg/L @ 25 °C)	[2][5]
Oil	Easily Soluble	[2]
Ethanol	Slightly soluble when hot	[2]

Experimental Protocols



Detailed methodologies are essential for the accurate characterization of Vitamin B6 Dipalmitate. The following sections outline protocols for key analytical procedures.

Synthesis of Vitamin B6 Dipalmitate

A common method for the synthesis of Vitamin B6 Dipalmitate involves the esterification of pyridoxine with palmitoyl chloride.[3]

Materials:

- Pyridoxine hydrochloride
- Palmitoyl chloride
- Anhydrous sodium carbonate
- Chloroform
- 1% Hydrochloric acid
- Anhydrous sodium sulfate
- 95% Ethanol

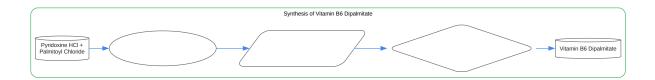
Procedure:

- Dissolve 4.2 g of pyridoxine in 50 mL of water in a three-necked flask.
- Add 11 g of anhydrous sodium carbonate and 100 mL of chloroform to the flask.
- Slowly add a solution of 15 g of palmitoyl chloride in 15 mL of chloroform dropwise over 1 hour using a constant pressure dropping funnel.
- Allow the reaction to proceed for approximately 20 hours at room temperature with continuous stirring.
- After the reaction is complete, add 70 mL of chloroform and mix thoroughly.
- Transfer the mixture to a separatory funnel and allow the layers to separate.



- Wash the lower organic layer with 1% hydrochloric acid, followed by several washes with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the chloroform by distillation to obtain the crude product.
- Recrystallize the crude product from 95% ethanol to yield a white product.

Synthesis Workflow



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A flowchart illustrating the key steps in the synthesis of Vitamin B6 Dipalmitate.

Melting Point Determination

The melting point is a critical parameter for identifying and assessing the purity of Vitamin B6 Dipalmitate. A standard method for this determination is the capillary melting point technique. [6]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Glass capillary tubes (sealed at one end)
- Thermometer

Procedure:



- Ensure the Vitamin B6 Dipalmitate sample is dry and finely powdered.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
- Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of melting).
- Record the temperature at which the entire solid has transformed into a clear liquid (the end of melting).
- The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow.[6]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the identification, quantification, and purity assessment of Vitamin B6 Dipalmitate in various matrices, including cosmetic formulations. A stability-indicating reversed-phase HPLC (RP-HPLC) method is often employed.

Instrumentation and Conditions (Illustrative):

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[8]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.015 M 1-hexane sulfonic acid sodium salt, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).[6][8]
- Flow Rate: Typically 1.0 1.5 mL/min.[8][9]







Detection Wavelength: 280 nm.[8]

• Column Temperature: 30°C.[6]

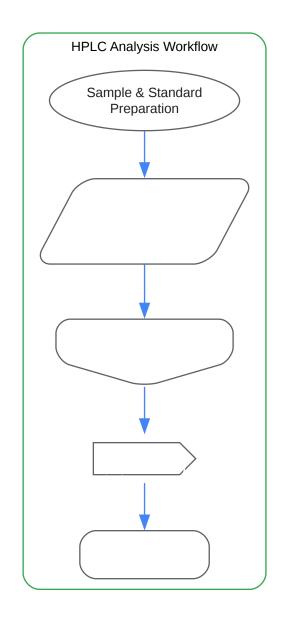
Injection Volume: 20 μL.[8]

Procedure:

- Standard Preparation: Prepare a stock solution of Vitamin B6 Dipalmitate reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare a series of dilutions to create a calibration curve.
- Sample Preparation: Extract the Vitamin B6 Dipalmitate from the sample matrix (e.g., cosmetic cream) using a suitable solvent. The extraction procedure may involve sonication and centrifugation to remove insoluble excipients. Dilute the extract to a concentration within the linear range of the calibration curve.
- Analysis: Inject the standard solutions and the sample preparation into the HPLC system.
- Quantification: Identify the Vitamin B6 Dipalmitate peak in the chromatogram based on its retention time compared to the standard. Calculate the concentration of Vitamin B6 Dipalmitate in the sample by comparing its peak area or height to the calibration curve.

HPLC Analysis Workflow





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A schematic representation of the typical workflow for HPLC analysis.

Stability Testing

Stability testing is crucial to determine the shelf-life of Vitamin B6 Dipalmitate and formulations containing it. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[10]

Types of Stability Studies:



- Long-Term Stability: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
- Accelerated Stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
- Photostability: Samples are exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light.[11]

Procedure:

- Package the Vitamin B6 Dipalmitate or its formulation in the proposed container-closure system.
- Place the samples in stability chambers under the specified conditions.
- At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term testing), withdraw samples.
- Analyze the samples for key quality attributes, including:
 - Appearance
 - Assay of Vitamin B6 Dipalmitate (using a validated stability-indicating HPLC method)
 - Presence of degradation products
 - Physical properties (e.g., pH of a formulation)
- Evaluate the data to establish a re-test period or shelf-life.

Biological Activity and Signaling Pathways

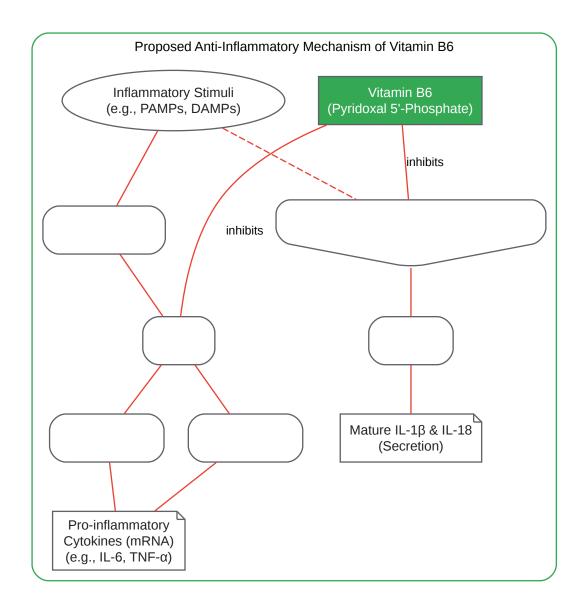
While Vitamin B6 Dipalmitate is primarily used for its improved skin penetration and stability, its biological activity is attributed to the in-situ release of Vitamin B6. Vitamin B6, in its active form pyridoxal 5'-phosphate (PLP), is known to possess anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways.



Anti-Inflammatory Signaling Pathway

Studies on Vitamin B6 have shown that it can suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8] Furthermore, Vitamin B6 can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of pro-inflammatory cytokines IL-1β and IL-18.[12]

Anti-Inflammatory Signaling of Vitamin B6



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Vitamin B6 inhibits inflammatory signaling at the level of TAK1 and the NLRP3 inflammasome.

Conclusion

Vitamin B6 Dipalmitate presents a promising lipophilic alternative to pyridoxine for topical applications, offering enhanced stability and skin permeability. A thorough understanding of its physicochemical properties, as detailed in this guide, is fundamental for the successful development of effective and stable pharmaceutical and cosmetic formulations. The provided experimental protocols offer a practical framework for the characterization of this compound, while the elucidated signaling pathways provide insight into its potential mechanisms of action in treating inflammatory skin conditions. Further research into the quantitative solubility in various cosmetic esters and the hydrolytic stability under formulation conditions would be beneficial for optimizing its use in novel drug delivery systems.

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